Nicotinic Acid-d3 (major)

Overview

Description

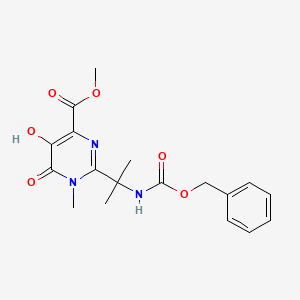

Nicotinic Acid-d3 (major) is a high-quality reference standard used in pharmaceutical testing . It is a stable isotope-labelled form of Nicotinic Acid, also known as Niacin or Vitamin B3 . The molecular formula is C6H2D3NO2 and it has a molecular weight of 126.13 .

Synthesis Analysis

Nicotinic Acid-d3 (major) can be synthesized . The synthesis of nicotine involves various methods including polarimetry, nuclear magnetic resonance, and gas and liquid chromatography . The naturally occurring nicotine or tobacco-derived nicotine (TDN) exists mainly as the (S)-enantiomer, while the ®-enantiomer ranges between 0.02 and 0.46% of the total nicotine . Synthetic nicotine or tobacco-free nicotine (TFN) is mostly synthesized as a racemic mixture of (S)- and ®-enantiomers (50:50), which could be enriched to produce ∼99% (S)-nicotine, increasing the cost of its synthesis .Molecular Structure Analysis

The molecular structure of Nicotinic Acid-d3 (major) is C6H2D3NO2 . Nicotine structure is formed of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond .Chemical Reactions Analysis

Nicotine undergoes various chemical reactions. It is involved in the instigation and potentiation of early Aβ pathology . The reaction catalyzed by Nicotinate Dehydrogenase (NDHase) is hydroxylation rather than mono-oxygenation reaction .Physical and Chemical Properties Analysis

Nicotinic Acid-d3 (major) is a neat product . The molecular weight is 126.13 .Scientific Research Applications

Role in Lipid Metabolism and Cardiovascular Disease Prevention

Nicotinic Acid is recognized for its potent lipid-modifying effects, being one of the most effective treatments available for lowering LDL (Low-Density Lipoprotein) and VLDL (Very Low-Density Lipoprotein) cholesterol levels while raising HDL (High-Density Lipoprotein) cholesterol. This action is critically important for coronary heart disease risk mitigation. The discovery of G-protein-coupled receptor 109A as the receptor for Nicotinic Acid provided insights into how it favorably alters HDL cholesterol. Moreover, Nicotinic Acid's nonlipid-mediated anti-inflammatory effects, such as the direct enhancement of adiponectin secretion, showcase its atheroprotective role, potentially offering a novel approach to atherosclerosis treatment Digby, J., Lee, J. M. S., & Choudhury, R. (2009).

Anticancer Potential

Recent studies have focused on Nicotinic Acid derivatives for their anticancer properties. These compounds, due to their biological activity, have been under investigation to develop more efficient anticancer drugs. The synthetic approaches and investigation of the anticancer potential of Nicotinamide derivatives signify considerable efforts in leveraging Nicotinic Acid's biological properties to treat cancer, thereby indicating its versatility in scientific research beyond traditional applications Jain, N., Utreja, D., Kaur, K., & Jain, P. (2020).

Nicotinic Acid in Dyslipidemia Treatment

Nicotinic Acid has been utilized in the treatment of dyslipidemia, effectively managing blood lipid and lipoprotein levels. It is particularly notable for its capacity to increase HDL-cholesterol and reduce lipoprotein(a), making it a valuable addition to statin therapy when lipid goals are not achieved with monotherapy. Its efficacy in slowing atherosclerotic progression and even inducing regression of atherosclerosis in patients on stable statin therapy underscores its critical role in managing atherogenic dyslipidemia McCormack, P. L., & Keating, G. (2005).

Impact on Blood Pressure and Cardiovascular Risk

Although primarily known for its lipid-modifying effects, Nicotinic Acid may also influence blood pressure, an important cardiovascular disease risk factor. Acute administration of immediate-release Nicotinic Acid can lower blood pressure due to its vasodilatory effects. Larger studies suggest a chronic, dose-dependent blood pressure-lowering effect of Nicotinic Acid, warranting further research to evaluate the extent and mechanisms of these effects Bays, H., & Rader, D. (2009).

Mechanism of Action

Target of Action

Nicotinic Acid-d3, also known as Niacin, primarily targets the G protein–coupled receptor (GPR109A) . This receptor is involved in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Mode of Action

Nicotinic Acid-d3 inhibits a hormone-sensitive lipase in adipose tissue, which reduces the breakdown of triglycerides to free fatty acids, and the transport of free fatty acids to the liver .

Biochemical Pathways

Nicotinic Acid-d3 is converted within the body to nicotinamide adenine dinucleotide (NAD) . NAD is a crucial coenzyme in metabolism, acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes . It plays a critical role in both glycolysis and the Krebs cycle .

Pharmacokinetics

Studies on niacin suggest that no dose adjustment is necessary in patients with renal impairment . Despite being an extended-release formulation of Nicotinic Acid, there was no delay detected in the time to reach maximum concentration (tmax), especially in dialysis patients .

Result of Action

The action of Nicotinic Acid-d3 results in a decrease in the levels of VLDL and LDL in the bloodstream . This can help in the management of conditions like hyperlipidemia and hypertriglyceridemia . Moreover, it plays a vital role in maintaining efficient cellular function .

Action Environment

The action of Nicotinic Acid-d3 can be influenced by various environmental factors. For instance, the bioavailability of Nicotinic Acid-d3 can be affected by the diet of the individual. Niacin can be obtained from a variety of whole and processed foods, with highest contents in fortified packaged foods, meat, poultry, and red fish such as tuna and salmon . Therefore, dietary habits can influence the efficacy of Nicotinic Acid-d3.

Safety and Hazards

Future Directions

Research into the roles of nicotinic receptors in neurodegenerative diseases like Parkinson’s disease suggests that pulsatile nicotine administration (e.g., via inhalation or nasal spray) may be the optimal route in nicotinic intervention . The overexpression of α7 nicotinic acetylcholine receptors (α7nAChRs) in astrocytes correlates with amyloid-β (Aβ) pathology in the brain of individuals with Alzheimer disease (AD), suggesting potential future directions for research .

Biochemical Analysis

Biochemical Properties

Nicotinic Acid-d3 (major) acts as a coenzyme in over 400 enzymatic reactions . It helps convert nutrients into energy, create cholesterol and fats, create and repair DNA, and exert antioxidant effects . It is also involved in redox reactions, acting as an electron donor or acceptor .

Cellular Effects

Nicotinic Acid-d3 (major) has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in human metabolism, acting as a coenzyme in both glycolysis and the Krebs cycle .

Molecular Mechanism

At the molecular level, Nicotinic Acid-d3 (major) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Nicotinamide adenine dinucleotide (NAD), along with its phosphorylated variant nicotinamide adenine dinucleotide phosphate (NADP), are utilized in transfer reactions within DNA repair and calcium mobilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nicotinic Acid-d3 (major) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Nicotinic Acid-d3 (major) can vary with different dosages in animal models. Pharmacological doses up to 3000 mg/day have been administered for dyslipidemia, demonstrating its tolerability across a broad range of doses .

Metabolic Pathways

Nicotinic Acid-d3 (major) is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is converted within the body to nicotinamide adenine dinucleotide (NAD) via the Preiss–Handler pathway .

Transport and Distribution

Nicotinic Acid-d3 (major) is transported and distributed within cells and tissues. It enters the cell through the SLC5A8 and SCL22A1 transporters and is metabolized to NAD .

Subcellular Localization

The subcellular localization of Nicotinic Acid-d3 (major) and its effects on activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2,5,6-trideuteriopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-IWDQAABOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(N=C1[2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676066 | |

| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861405-75-6 | |

| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)